molecular formula C9H13ClN2O2 B2724696 Methyl 3-amino-2-(methylamino)benzoate hydrochloride CAS No. 2138136-21-5

Methyl 3-amino-2-(methylamino)benzoate hydrochloride

Cat. No.: B2724696
CAS No.: 2138136-21-5
M. Wt: 216.67
InChI Key: INWJWDJJBYWDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(methylamino)benzoate hydrochloride: is an organic compound with the molecular formula C9H12N2O2·HCl. It is a derivative of benzoic acid and is characterized by the presence of both amino and methylamino groups on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(methylamino)benzoate hydrochloride typically involves the methylation of 3-amino-2-(methylamino)benzoic acid. The process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-(methylamino)benzoate hydrochloride can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions. For example, the compound can react with acyl chlorides to form amide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-(methylamino)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays. Its unique structure allows it to interact with specific enzymes, making it useful in biochemical studies.

Medicine: The compound has potential applications in the development of pharmaceutical drugs. Its derivatives are being investigated for their antimicrobial and anticancer properties. The presence of amino groups makes it a suitable candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The amino groups on the benzene ring allow it to form hydrogen bonds and electrostatic interactions with enzyme active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

    Methyl 3-amino-2-methylbenzoate: This compound lacks the methylamino group, making it less reactive in certain chemical reactions.

    Methyl 3-aminobenzoate: This compound has only one amino group, which limits its versatility in chemical synthesis.

    Methyl 3-(aminomethyl)benzoate hydrochloride: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.

Uniqueness: Methyl 3-amino-2-(methylamino)benzoate hydrochloride is unique due to the presence of both amino and methylamino groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-amino-2-(methylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-8-6(9(12)13-2)4-3-5-7(8)10;/h3-5,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWJWDJJBYWDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138136-21-5
Record name methyl 3-amino-2-(methylamino)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.